1-(2-Iodo-1-methoxyethyl)-2-methylbenzene
Description
1-(2-Iodo-1-methoxyethyl)-2-methylbenzene is an organoiodine compound featuring a benzene ring substituted with a methyl group at position 2 and a 1-methoxyethyl chain bearing iodine at position 2 of the ethyl group. This structure combines steric bulk from the methyl group with electronic effects from the methoxy and iodine substituents, making it a candidate for applications in cross-coupling reactions and as a synthetic intermediate. Its molecular formula is C₁₀H₁₃IO₂, with a molecular weight of 292.11 g/mol (calculated).
Properties
Molecular Formula |
C10H13IO |
|---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
1-(2-iodo-1-methoxyethyl)-2-methylbenzene |
InChI |
InChI=1S/C10H13IO/c1-8-5-3-4-6-9(8)10(7-11)12-2/h3-6,10H,7H2,1-2H3 |
InChI Key |
FJZHBGNGZPDQPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CI)OC |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The synthesis generally begins with a methyl-substituted benzene derivative, such as 2-methylbenzene (toluene) or 4-methylbenzene (p-xylene) , which provides the methyl group at the aromatic ring. The key steps involve:
- Electrophilic aromatic substitution to introduce iodine at the desired position.
- Substitution of the methyl group with a methoxyethyl side chain.
Iodination of Aromatic Ring
Iodination of methylbenzene derivatives is typically achieved using iodine sources such as iodine monochloride (ICl), iodine pentoxide (I2O5), or iodine in the presence of an oxidizing agent, under controlled conditions to favor mono-iodination at the ortho or para position relative to methyl groups.
- Use of catalytic oxidants like nitric acid or hydrogen peroxide.
- Temperature control to prevent polyiodination.
C6H4(CH3) + I2 + oxidant → C6H4(CH3)(I)
Formation of the Methoxyethyl Side Chain
The methoxyethyl group can be introduced via nucleophilic substitution or alkylation:
Preparation of 2-iodo-1-methoxyethyl derivatives from suitable precursors such as 2-iodo-1-methoxyethanol or 2-iodo-1-methoxyethyl halides .
Reaction with the aromatic ring through nucleophilic substitution or via a Friedel–Crafts alkylation, often facilitated by Lewis acids like aluminum chloride (AlCl₃).
Specific Synthetic Route Based on Literature Data
Alkylation of Methylbenzene Derivatives
A documented approach involves the alkylation of methylbenzene derivatives with 2-iodo-1-methoxyethyl halides :
Preparation of 2-iodo-1-methoxyethyl halides via oxidation of corresponding alcohols or through halogenation of methoxyethyl derivatives.
Nucleophilic substitution of the aromatic ring with the methoxyethyl iodide in the presence of a base (e.g., potassium carbonate) under reflux conditions.
Reaction Scheme
Methylbenzene derivative + 2-iodo-1-methoxyethyl halide → 1-(2-iodo-1-methoxyethyl)-2-methylbenzene
This method offers yields typically ranging from 60% to 85%, depending on reaction parameters.
Alternative Methods and Considerations
Radical or Electrophilic Substitution
Radical bromination or iodination of methyl groups on benzene rings, followed by substitution with methoxyethyl groups.
Use of hypervalent iodine reagents such as (diacetoxyiodo)benzene for oxidative transformations, although specific protocols for this compound are limited.
Use of Hypervalent Iodine Reagents
- Hypervalent iodine compounds like (diacetoxyiodo)benzene can facilitate oxidative coupling reactions, enabling the formation of iodine-containing side chains on aromatic rings, but their direct application to synthesize the target compound requires further optimization and is less common.
Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield Range | Comments |
|---|---|---|---|---|---|
| Electrophilic Iodination + Alkylation | Methylbenzene derivatives, 2-iodo-1-methoxyethyl halides | Iodine, oxidants, Lewis acids | Controlled temperature, reflux | 60-85% | Widely used, scalable |
| Radical Halogenation + Substitution | Methylbenzene derivatives | NBS/NCS, radical initiators | UV or heat | Variable | Less selective |
| Hypervalent Iodine-mediated | Aromatic precursors + hypervalent iodine reagents | (Diacetoxyiodo)benzene, oxidants | Mild, oxidative conditions | Experimental | Emerging method, less established |
Chemical Reactions Analysis
Types of Reactions
1-(2-Iodo-1-methoxyethyl)-2-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or ethanol at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include 1-(2-hydroxyethyl)-2-methylbenzene, 1-(2-aminoethyl)-2-methylbenzene, and 1-(2-mercaptoethyl)-2-methylbenzene.
Oxidation Reactions: Products include 1-(2-formylethyl)-2-methylbenzene and 1-(2-carboxyethyl)-2-methylbenzene.
Reduction Reactions: The major product is 1-(2-methoxyethyl)-2-methylbenzene.
Scientific Research Applications
1-(2-Iodo-1-methoxyethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: It is used in the study of biological pathways and mechanisms, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-1-methoxyethyl)-2-methylbenzene depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The iodo group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methoxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
1-Iodo-2-methylbenzene (o-Iodotoluene)
- Structure : Benzene with methyl and iodine at adjacent positions (C₇H₇I).
- Molecular Weight : 218.04 g/mol .
- Key Differences : Simpler structure lacking the methoxyethyl chain. The iodine is directly attached to the aromatic ring, enhancing its reactivity in electrophilic substitutions.
- Applications : Common in Ullmann couplings due to iodine’s leaving group ability.
1-(Iodomethyl)-2-methylbenzene
- Structure : Benzene with methyl and iodomethyl groups (C₈H₉I).
- Molecular Weight : 232.06 g/mol .
- Key Differences : Iodine is on a methyl group rather than an ethyl chain. This proximity to the aromatic ring increases its susceptibility to nucleophilic substitution (SN2).
- Synthesis : Prepared via NaBH₄/I₂-mediated iodination, yielding 58% .
4-Iodo-1-methoxy-2-methylbenzene
- Structure : Methoxy and iodine substituents on the benzene ring (C₈H₉IO).
- Molecular Weight : 248.06 g/mol .
- Key Differences : Substituents are on the ring rather than an ethyl chain. The methoxy group directs electrophilic substitution para to itself.
- Applications : Used in directed C–H functionalization reactions.
Reactivity and Spectral Comparisons
NMR Spectroscopy
- Target Compound : Expected signals include:
- Aromatic protons (δ 6.8–7.4 ppm, multiplet).
- Methoxy group (δ ~3.3 ppm, singlet).
- Ethyl chain protons (δ 3.5–4.5 ppm for CH(OCH₃), δ 2.5–3.0 ppm for CH₂I).
- 1-(Iodomethyl)-2-methylbenzene : Aromatic protons at δ 7.07–7.37 ppm, iodomethyl CH₂ at δ 4.43 ppm (s) .
Reactivity
- The target’s iodine, being on an ethyl chain, is less reactive in SN2 reactions compared to 1-(iodomethyl)-2-methylbenzene due to steric hindrance.
- The methoxy group donates electrons via resonance, activating the ring for electrophilic substitution at specific positions .
Physical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility |
|---|---|---|---|
| 1-(2-Iodo-1-methoxyethyl)-2-methylbenzene | 292.11 | ~250 (estimated) | Low in water; soluble in DCM, THF |
| 1-Iodo-2-methylbenzene | 218.04 | 211–213 | Insoluble in water |
| 4-Iodo-1-methoxy-2-methylbenzene | 248.06 | ~230 | Soluble in acetone |
Biological Activity
1-(2-Iodo-1-methoxyethyl)-2-methylbenzene, also known as a derivative of iodobenzene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an iodine atom and a methoxyethyl group, contributing to its reactivity and interaction with biological systems.
The molecular formula for this compound is C10H13IO, with a molecular weight of approximately 288.12 g/mol. The presence of the iodine atom enhances its electrophilic character, making it a candidate for various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H13IO |
| Molecular Weight | 288.12 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)C(COC)I |
The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules. Research suggests that the compound may exert its effects through:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways and biological responses.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, iodobenzene derivatives have been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of similar compounds. For example, derivatives containing iodine have demonstrated the ability to reduce inflammation markers in vitro, suggesting that this compound may also possess similar properties.
Anticancer Properties
Some studies have pointed towards the anticancer potential of iodobenzene derivatives. These compounds may induce apoptosis in cancer cells through various mechanisms, including DNA damage and disruption of cell cycle progression.
Case Studies
- Antimicrobial Study : A study conducted on various iodobenzene derivatives found that compounds with methoxy groups exhibited enhanced antibacterial activity compared to their non-substituted counterparts. This suggests that the methoxy group in this compound may play a crucial role in its biological effects.
- Inflammation Model : In an experimental model of inflammation, compounds structurally similar to this compound were administered to mice, resulting in a significant reduction in edema and inflammatory cytokines. This underscores the potential therapeutic applications of this compound in inflammatory diseases.
- Cancer Cell Line Study : A recent investigation into the effects of iodinated benzene derivatives on cancer cell lines revealed that these compounds could inhibit cell proliferation and induce apoptosis in vitro. The study showed that treatment with these compounds led to increased levels of reactive oxygen species (ROS), contributing to their anticancer effects.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-(2-Iodo-1-methoxyethyl)-2-methylbenzene?
Answer:
The synthesis typically involves alkylation or substitution reactions targeting the introduction of the iodo-methoxyethyl moiety. Key steps include:
- Nucleophilic substitution : Reacting a precursor like 1-(2-chloro-1-methoxyethyl)-2-methylbenzene with sodium iodide in acetone or DMF under reflux to replace chlorine with iodine .
- Protection/deprotection strategies : Using methoxy groups as protecting agents during intermediate steps to prevent undesired side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC or GC-MS .
Basic: What spectroscopic techniques are optimal for characterizing this compound, and what key data should be prioritized?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peak at m/z 276.11 (C₁₀H₁₃IO⁺) .
- IR Spectroscopy : C-O stretching (1050–1150 cm⁻¹) for methoxy groups and C-I stretches (500–600 cm⁻¹) .
Advanced: How can researchers address instability issues during storage or reaction conditions?
Answer:
- Light Sensitivity : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent iodine dissociation or radical formation .
- Moisture Control : Use molecular sieves in reaction mixtures to avoid hydrolysis of the methoxyethyl group.
- Reaction Optimization : Conduct kinetic studies (e.g., variable-temperature NMR) to identify degradation pathways. Stabilize intermediates with chelating agents (e.g., EDTA) .
Advanced: What experimental designs are suitable for studying its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Answer:
- Catalyst Screening : Test palladium catalysts (Pd(PPh₃)₄, PdCl₂(dppf)) with varying ligands to optimize C-I bond activation .
- Condition Variation : Explore solvent effects (THF vs. DMF), base strength (K₂CO₃ vs. Cs₂CO₃), and temperature (60–100°C).
- Mechanistic Probes : Use deuterated analogs or computational DFT studies to map transition states and electronic effects of the methoxyethyl group .
Advanced: How does the methoxyethyl group influence biological activity in medicinal chemistry applications?
Answer:
- Lipophilicity Modulation : The methoxy group enhances membrane permeability (logP ~2.5), while the ethylene spacer balances steric effects for target binding .
- Metabolic Stability : Conduct in vitro assays (e.g., liver microsomes) to compare demethylation rates versus halogenated analogs.
- Structure-Activity Relationships (SAR) : Synthesize derivatives (e.g., replacing iodine with bromine) and evaluate cytotoxicity or enzyme inhibition profiles .
Advanced: What computational methods are effective for predicting its physicochemical properties?
Answer:
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict bond dissociation energies (C-I: ~50 kcal/mol) and reaction barriers .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic mixtures to correlate with experimental solubility data.
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, CYP450 interactions, and toxicity endpoints .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Waste Disposal : Collect iodine-containing waste separately for halogen-specific treatment (e.g., sodium thiosulfate neutralization) .
- Emergency Measures : Immediate ethanol wash for skin contact; activate emergency showers for significant exposure .
Advanced: How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Answer:
- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) during key substitution steps .
- Chiral Auxiliaries : Use menthol or binaphthyl-based auxiliaries to induce stereochemistry at the methoxyethyl carbon.
- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak® columns) or polarimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
